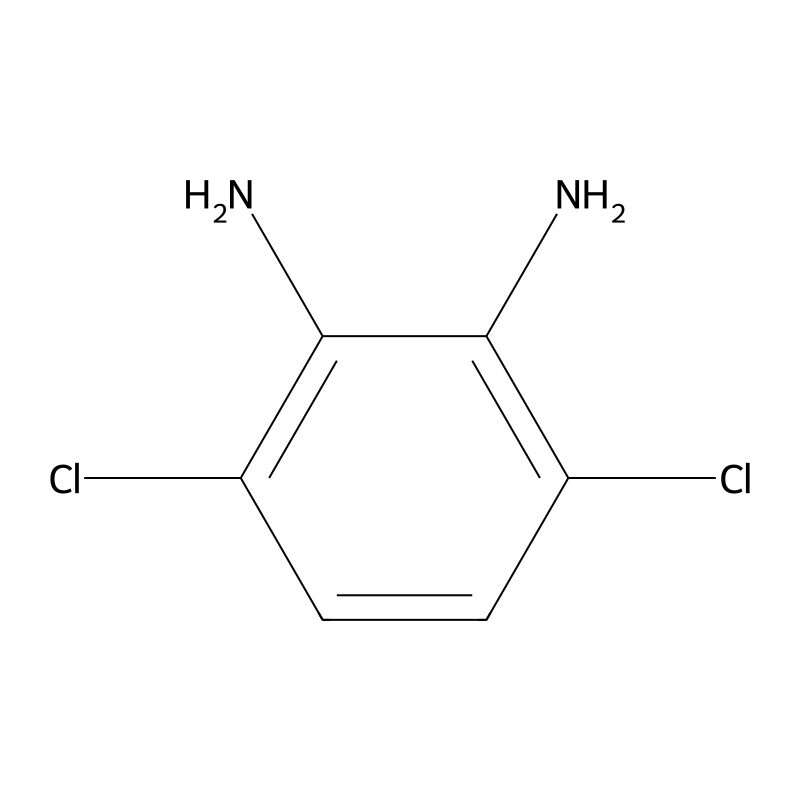3,6-Dichlorobenzene-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,6-Dichlorobenzene-1,2-diamine, with the molecular formula CHClN, is an aromatic diamine characterized by two amino groups attached to a benzene ring that also contains two chlorine substituents at the 3 and 6 positions. This compound is notable for its unique structure, which influences its chemical reactivity and biological properties. It has a molar mass of 177.03 g/mol and a predicted density of 1.501 g/cm³. The melting point of this compound is approximately 98 °C when dissolved in ethanol .
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles through nucleophilic substitution reactions, such as those involving amines or thiols.
- Coupling Reactions: The amino groups can participate in coupling reactions, forming azo compounds or other derivatives.
- Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives depending on the reaction conditions.
These reactions make it a versatile intermediate in organic synthesis .
3,6-Dichlorobenzene-1,2-diamine exhibits significant biological activity. It has been studied for its potential as an antibacterial and antifungal agent. Its structure allows it to interact with biological targets effectively, making it suitable for pharmaceutical applications. Additionally, some studies suggest it may have cytotoxic effects against certain cancer cell lines, indicating potential in cancer therapy .
Several methods exist for synthesizing 3,6-Dichlorobenzene-1,2-diamine:
- Direct Chlorination: Chlorination of benzene-1,2-diamine using chlorine gas in the presence of a catalyst can yield the dichlorinated product.
- Sandmeyer Reaction: This method involves converting an aryl diazonium salt derived from benzene-1,2-diamine into the dichlorinated compound through reaction with copper(I) chloride.
- Substitution Reactions: Starting from 3-chlorobenzene-1,2-diamine, further chlorination or substitution reactions can be performed to achieve the desired product .
3,6-Dichlorobenzene-1,2-diamine finds numerous applications in various fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of medicinal compounds.
- Dyes and Pigments: Its derivatives are utilized in dye manufacturing due to their color properties.
- Chemical Research: Serves as a reagent in organic synthesis and material science research.
These applications highlight its importance in both industrial and academic settings .
Interaction studies involving 3,6-Dichlorobenzene-1,2-diamine focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Research indicates that this compound can form stable complexes with certain enzymes and receptors, which could lead to significant biological effects. These studies are crucial for understanding its potential therapeutic uses and mechanisms of action .
Several compounds share structural similarities with 3,6-Dichlorobenzene-1,2-diamine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chlorobenzene-1,2-diamine | CHClN | Contains one chlorine atom; less reactive than dichloro variant |
| 4-Chlorobenzene-1,2-diamine | CHClN | Different substitution pattern; may exhibit different biological activity |
| 3,5-Dichloro-1,2-diaminobenzene | CHClN | Similar dichloro structure but different positions; alters reactivity |
| 4-Methylbenzene-1,2-diamine | CHN | Methyl substitution changes solubility and reactivity |
The uniqueness of 3,6-Dichlorobenzene-1,2-diamine lies in its specific chlorination pattern and the resulting chemical properties that influence its reactivity and biological interactions compared to these similar compounds .








